molecular formula C36H61N9O12 B14190003 L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine CAS No. 918890-03-6

L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine

Katalognummer: B14190003
CAS-Nummer: 918890-03-6
Molekulargewicht: 811.9 g/mol
InChI-Schlüssel: BZESRMGYSUZCGZ-BMGWUDNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine is a peptide compound composed of a sequence of amino acids: serine, tyrosine, leucine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to attach.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS, often automated to ensure high efficiency and purity. The process requires stringent control of reaction conditions, including temperature, pH, and solvent composition, to maintain the integrity and activity of the peptide.

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the tyrosine residue, affecting the peptide’s activity.

    Reduction: Reduction reactions can alter disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution can yield peptide analogs with altered biological activity.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can influence various biological processes, including cell proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-lysine: Unique for its specific sequence and biological activity.

    L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-arginine: Similar structure but different biological effects due to the presence of arginine.

    L-Seryl-L-seryl-L-tyrosyl-L-seryl-L-leucyl-L-lysyl-L-alanine: Another analog with alanine, altering its interaction with molecular targets.

Uniqueness

This compound is unique due to its specific sequence, which determines its precise biological activity and potential applications. The presence of multiple serine residues and the combination of hydrophobic (leucine) and basic (lysine) amino acids contribute to its distinct properties.

Eigenschaften

CAS-Nummer

918890-03-6

Molekularformel

C36H61N9O12

Molekulargewicht

811.9 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C36H61N9O12/c1-20(2)15-26(32(52)40-24(7-3-5-13-37)31(51)41-25(36(56)57)8-4-6-14-38)42-35(55)29(19-48)45-33(53)27(16-21-9-11-22(49)12-10-21)43-34(54)28(18-47)44-30(50)23(39)17-46/h9-12,20,23-29,46-49H,3-8,13-19,37-39H2,1-2H3,(H,40,52)(H,41,51)(H,42,55)(H,43,54)(H,44,50)(H,45,53)(H,56,57)/t23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI-Schlüssel

BZESRMGYSUZCGZ-BMGWUDNWSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.